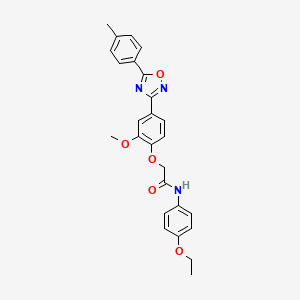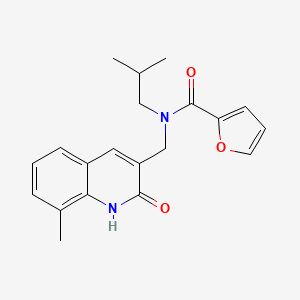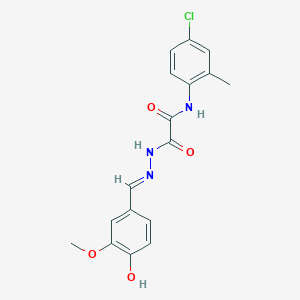![molecular formula C16H15N3O2 B7708339 N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708339.png)
N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, also known as MIP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the imidazo[1,2-a]pyridine family of compounds, which are known for their diverse biological activities. MIP has been shown to have promising properties as a research tool, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is not fully understood, but it is believed to act as a DNA adduct, which can lead to the formation of DNA mutations. This compound has been shown to interact with various enzymes and proteins involved in DNA repair, which can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage, cell cycle arrest, and apoptosis. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising compound for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide in lab experiments is its ability to mimic the effects of other compounds that are difficult to synthesize or isolate. This compound can be used as a model compound to investigate the mechanisms of action of other compounds, as well as to study the effects of these compounds on cellular processes. However, one of the limitations of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide. One area of interest is the development of new drugs based on the anti-inflammatory and anti-tumor properties of this compound. Another area of interest is the investigation of the mechanisms of action of this compound and its interactions with various enzymes and proteins involved in DNA repair. Additionally, the development of new synthesis methods for this compound could allow for its use in a wider range of experiments.
Synthesis Methods
N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with 3-methoxyaniline in the presence of a catalyst. The resulting product is then purified using various chromatography techniques.
Scientific Research Applications
N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. One of the primary uses of this compound is as a research tool to study the biochemical and physiological effects of various compounds. This compound can be used as a model compound to investigate the mechanisms of action of other compounds, as well as to study the effects of these compounds on cellular processes.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-15(19-9-4-3-8-14(19)17-11)16(20)18-12-6-5-7-13(10-12)21-2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMAUUNQIPTZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7708277.png)


![N-(2-methoxyethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7708311.png)
![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708317.png)

![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708320.png)



![N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7708343.png)
